4-(3-Bromopropoxy)methyl benzoate

描述

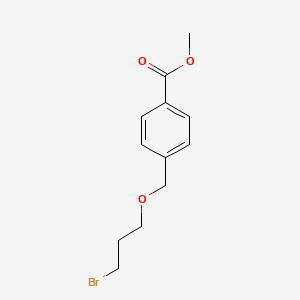

4-(3-Bromopropoxy)methyl benzoate (methyl 4-(3-bromopropoxy)benzoate) is an organobromine ester characterized by a benzoyloxy group substituted with a 3-bromopropoxy chain at the para position. Its molecular formula is C₁₁H₁₃BrO₃, and it is typically synthesized via alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base, yielding 83% as a white crystalline solid . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.98 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.16 (t, 2H), 3.88 (s, 3H), 3.60 (t, 2H), 2.34 (m, 2H).

- ¹³C NMR (CDCl₃): δ 166.9 (C=O), 162.5 (Ar-O), 131.7 (Ar-CH), 114.2 (Ar-CH), 65.6 (OCH₂), 51.9 (OCH₃), 32.2 (CH₂Br), 29.7 (CH₂) .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing translocator protein 18 (TSPO) ligands for neuroinflammation imaging .

属性

分子式 |

C12H15BrO3 |

|---|---|

分子量 |

287.15 g/mol |

IUPAC 名称 |

methyl 4-(3-bromopropoxymethyl)benzoate |

InChI |

InChI=1S/C12H15BrO3/c1-15-12(14)11-5-3-10(4-6-11)9-16-8-2-7-13/h3-6H,2,7-9H2,1H3 |

InChI 键 |

IIEPJTHWXJSVBW-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)COCCCBr |

产品来源 |

United States |

准备方法

Preparation Methods of 4-(3-Bromopropoxy)methyl Benzoate

Two-Step One-Pot Synthesis via Friedel-Crafts Acylation and Esterification

A highly efficient and industrially scalable method for synthesizing 4-(3-bromopropyl) methyl benzoate (a close structural analog and precursor to this compound) involves a two-step one-pot process, as described in a 2020 patent disclosure.

Reaction Scheme and Conditions:

| Step | Reactants and Conditions | Description |

|---|---|---|

| 1 | 1-Bromo-3-phenylpropane, oxalyl chloride, aluminum trichloride, aprotic solvent (e.g., trichloroethylene) | Friedel-Crafts acylation at -5 °C to room temperature for 0.5–3 hours forms 4-(3-bromopropyl)benzoyl chloride intermediate |

| 2 | Methanol added dropwise at -5 °C, then stirred at room temperature for 1–3 hours | Esterification of the acyl chloride intermediate to yield methyl 4-(3-bromopropyl) benzoate |

- The molar ratios are approximately 1:1.1:1.05 for 1-bromo-3-phenylpropane, oxalyl chloride, and aluminum trichloride, respectively.

- The concentration of 1-bromo-3-phenylpropane in the solvent is maintained at 30–70 g/L, optimally 50 g/L.

- Aprotic solvents suitable for the reaction include trichloroethylene, dichloromethane, dichloroethane, chloroform, nitrobenzene, carbon disulfide, ethyl acetate, N,N-dimethylacetamide, and dimethyl sulfoxide.

- When trichloroethylene is used, the volume ratio of trichloroethylene to methanol in the reaction mixture ranges from 0.5 to 2, with 2 being optimal.

Yield and Purification:

- The isolated yield of methyl 4-(3-bromopropyl) benzoate is approximately 40.7%.

- Purification involves extraction with dichloromethane, washing, drying, and column chromatography.

Analytical Data:

- Proton nuclear magnetic resonance spectroscopy confirms the product structure with characteristic aromatic and aliphatic proton signals.

Advantages:

- The method uses inexpensive, commercially available starting materials.

- The reaction proceeds under mild conditions (room temperature).

- The process is amenable to industrial scale-up due to simplicity and cost-effectiveness.

- The one-pot approach reduces purification steps and waste generation.

Alternative Approaches: Bromination of Propoxybenzoate Derivatives

Another approach to obtain this compound involves the bromination of 3-hydroxypropyl benzoate derivatives using reagents such as carbon tetrabromide and triphenylphosphine in dichloromethane under nitrogen atmosphere.

Reaction Scheme:

| Step | Reactants and Conditions | Description |

|---|---|---|

| 1 | 3-Hydroxypropyl benzoate, carbon tetrabromide, triphenylphosphine, dichloromethane, 0 °C to room temperature | Conversion of hydroxyl group to bromide via Appel reaction |

- The reaction is typically stirred for 12 hours at room temperature.

- Workup includes aqueous extraction, washing with saturated sodium chloride solution, drying over sodium sulfate, and purification by flash chromatography.

Yield:

- The brominated product is obtained in yields around 77.6%, demonstrating high efficiency.

Notes:

- This method is suitable when the hydroxypropyl ester is readily available.

- The Appel reaction is a mild and selective method for converting alcohols to alkyl bromides without affecting other functional groups.

Comparative Summary of Preparation Methods

化学反应分析

4-(3-Bromopropoxy)methyl benzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.

科学研究应用

4-(3-Bromopropoxy)methyl benzoate has several applications in scientific research:

作用机制

The mechanism of action of 4-(3-Bromopropoxy)methyl benzoate involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack . This property allows the compound to participate in various substitution reactions, forming new chemical bonds and products .

相似化合物的比较

Comparative Analysis with Structural Analogs

Halogen-Substituted Propoxy Benzoates

(a) Methyl 4-(3-Chloropropoxy)benzoate

- Synthesis : Prepared via alkylation of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane, achieving a 93.7% yield .

- Physical Properties : Melting point = 384 K (110.85°C), higher than the bromo analog, likely due to chlorine’s smaller atomic radius enhancing crystal packing .

- Applications : Used as a precursor to dronedarone, an antiarrhythmic drug .

(b) Methyl 4-(3-Bromopropoxy)-3-(trifluoromethyl)benzoate

Table 1: Comparison of Halogenated Propoxy Benzoates

Substituent Position and Functional Group Variations

(a) Methyl 3-Bromo-4-methylbenzoate

- Structure : Bromine and methyl groups at meta and para positions, respectively.

- Properties : Lower polarity due to methyl substitution; used in cross-coupling reactions .

(b) Methyl 4-(Bromomethyl)benzoate

Aromatic Ring-Modified Analogs

Compounds such as Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) () incorporate a bromophenyl-quinoline moiety, enhancing π-π stacking interactions in receptor binding. These derivatives exhibit distinct pharmacological profiles compared to simpler bromopropoxy benzoates, highlighting the impact of aromatic system complexity on bioactivity .

Research Findings and Trends

- Reactivity : Bromopropoxy groups exhibit slower nucleophilic substitution rates compared to chloropropoxy analogs due to weaker C-Br bond polarization, influencing their utility in stepwise syntheses .

- Thermal Stability : Chlorinated derivatives generally have higher melting points than brominated ones, as seen in Table 1, attributed to tighter crystal lattice interactions .

- Pharmacological Relevance : Bromine’s hydrophobicity improves blood-brain barrier penetration in neuroimaging agents, whereas chlorine’s smaller size favors metabolic stability in cardiovascular drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。